molecular formula C14H15NO2S B2388759 2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid CAS No. 1518465-15-0

2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2388759
CAS No.: 1518465-15-0
M. Wt: 261.34
InChI Key: SBAPGCNXQPQPHV-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and anticancer agent discovery. The thiazole ring is a privileged structure in drug development, present in more than 18 FDA-approved drugs . Derivatives of 5-phenyl-1,3-thiazole, particularly those hybridized with carboxylic acid, sulfonyl, or sulfonamide pharmacophores, are extensively studied as ideal candidates for developing more effective and safer chemotherapeutic agents . These compounds are explored to overcome the challenge of resistance to existing anticancer drugs . While research is ongoing, thiazole-4-carboxylic acid derivatives, in general, have demonstrated a wide spectrum of biological activities, including promising fungicidal and antiviral properties against pathogens like tobacco mosaic virus in agrochemical research . This compound serves as a versatile building block for researchers synthesizing novel molecules to investigate structure-activity relationships and identify new inhibitors for various biological targets.

Properties

IUPAC Name

2-(2-methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9(2)8-11-15-12(14(16)17)13(18-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAPGCNXQPQPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518465-15-0
Record name 2-(2-methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone to form the thiazole ring. The subsequent introduction of the carboxylic acid group can be achieved through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The choice of solvents and purification methods also plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research:

  • Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant antibacterial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research has shown that certain thiazole compounds can inhibit cancer cell proliferation by interacting with specific molecular targets, potentially reversing drug resistance in chemotherapy.

The biological mechanisms through which 2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid exerts its effects involve:

  • Enzyme Modulation : The compound may bind to enzymes or receptors, altering their activity and leading to various biological outcomes.
  • Cellular Uptake : Enhanced cellular uptake has been observed in drug-resistant cancer cell lines, indicating its potential as a chemosensitizer.

Chemical Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry:

  • Substitution Reactions : The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.
  • Formation of Derivatives : By modifying the carboxylic acid group or the thiazole ring, researchers can create a library of derivatives with tailored properties.

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of thiazole can significantly enhance the efficacy of chemotherapeutic agents like paclitaxel in resistant cancer cell lines by increasing intracellular drug concentrations .
  • Antimicrobial Testing : Various analogues of thiazoles have been synthesized and tested against multiple bacterial strains, showing promising results in inhibiting growth at low concentrations .

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with analogs reported in the evidence:

Compound Name Molecular Formula Molecular Weight CAS RN Purity (%) Key Substituents Source
2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid C14H15NO2S* 200.26† 1383626-31-0 95 2: Isobutyl; 5: Phenyl; 4: Carboxylic acid
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C10H6ClNO2S 239.67 845885-82-7 97 3: Chlorophenyl; 4: Carboxylic acid
2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid C8H12N2O2S 186.23 899350-60-8 95 2: Amino; 5: Isobutyl; 4: Carboxylic acid
3-[4-(2-Methylpropyl)phenyl]-propanoic Acid C13H18O2 206.28 65322-85-2 N/A Phenyl-linked propanoic acid

*Likely formula derived from substituent analysis; †Value corresponds to an amino-substituted analog.

Key Observations:

The isobutyl group at position 2 may enhance lipophilicity relative to smaller alkyl chains.

Purity and Availability: The target compound and its amino-substituted analog are available at 95% purity (), while the chlorophenyl derivative reaches 97% purity () . Commercial availability varies, with the chlorophenyl derivative priced at ¥25,800/g () .

Thermal Properties :

  • The chlorophenyl analog has a melting point of 206–207°C (), suggesting higher crystallinity compared to the target compound, for which thermal data are unavailable .

Functional and Application Differences

  • Pharmaceutical Relevance: The amino-substituted analog () may serve as a precursor for antimetabolites or enzyme inhibitors due to its nucleophilic amino group . The chlorophenyl derivative () could exhibit enhanced halogen bonding in crystal structures, as seen in SHELX-refined small molecules () .
  • Synthetic Utility :

    • The target compound’s carboxylic acid group enables conjugation reactions (e.g., amide bond formation), making it valuable for prodrug design .

Biological Activity

2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C14H15NO2S and a molecular weight of 261.34 g/mol, is being explored for various pharmacological effects, including anti-inflammatory, antioxidant, and antidiabetic properties.

PropertyValue
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
CAS Number1518465-15-0
IUPAC NameThis compound

Antioxidant Properties

Research indicates that thiazole derivatives exhibit significant antioxidant activity. For instance, studies have shown that compounds similar to this compound can scavenge free radicals and reduce oxidative stress markers in various biological systems. This activity is crucial in preventing cellular damage associated with oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In animal models, thiazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in tissues. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Antidiabetic Activity

Emerging evidence suggests that thiazole derivatives may improve insulin sensitivity and reduce blood glucose levels. In one study involving diabetic animal models, administration of a thiazole derivative led to significant reductions in serum glucose levels and improvements in lipid profiles. The compound's mechanism may involve enhancing antioxidant defenses and modulating inflammatory responses related to diabetes .

Case Studies

  • Diabetes Research : A study investigated the effects of a thiazole derivative on streptozotocin-induced diabetic rats. The results indicated that treatment with the compound significantly lowered blood glucose levels and improved insulin resistance markers compared to control groups. Histopathological analysis showed restored pancreatic morphology, suggesting protective effects on pancreatic β-cells .
  • Inflammation Models : Another study focused on the anti-inflammatory effects of thiazole derivatives in models of acute inflammation. The results demonstrated a marked decrease in edema and inflammatory cell infiltration upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid?

  • Methodology : A common approach involves refluxing precursors (e.g., substituted thiazole intermediates) with sodium acetate in acetic acid for 3–5 hours. The product is isolated via filtration, washed with acetic acid, water, and ethanol, and recrystallized from DMF/acetic acid mixtures. This method is adapted from analogous thiazole syntheses .
  • Optimization : Adjusting stoichiometry of sodium acetate or reaction time may improve yields. Purity can be verified via HPLC (≥97% as per commercial standards) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Single-crystal diffraction data refined using SHELX software (e.g., SHELXL for small-molecule refinement) provides unambiguous structural confirmation. SHELX programs are robust for resolving heterocyclic systems .
  • Spectroscopy : 1^1H/13^{13}C NMR and FT-IR validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. What purification strategies are recommended for this compound?

  • Methods :

  • Recrystallization : Use DMF/acetic acid (1:1) for high-purity crystals.
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar impurities .

Advanced Research Questions

Q. How does this compound interact with metallo-beta-lactamases (MBLs)?

  • Experimental Design : Co-crystallize the compound with VIM-2 MBL (PDB: 8HXO) to study binding modes. Use SHELXC/D/E for phase determination and SHELXL for refinement. Hydrogen bonding and hydrophobic interactions with active-site residues (e.g., Zn2+^{2+} coordination) can be mapped .
  • Data Analysis : Compare inhibition constants (KiK_i) with analogs to assess structure-activity relationships (SAR).

Q. What computational approaches are suitable for modeling its enzyme-binding dynamics?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in MBL active sites.
  • Molecular Dynamics (MD) : Simulate ligand-enzyme complexes in explicit solvent (e.g., GROMACS) to analyze stability over 100-ns trajectories .
    • Challenges : Accurate parameterization of the thiazole ring’s sulfur atom and protonation states of the carboxylic acid group require DFT-level optimization .

Q. How to address discrepancies in crystallographic data refinement for this compound?

  • Resolution : If twinning or weak diffraction occurs, employ SHELXL’s TWIN/BASF commands. High-resolution data (≤1.0 Å) minimizes overfitting. Cross-validate with independent software (e.g., Olex2) .

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